Dimetil(octil)silano

Descripción general

Descripción

Dimethyl(octyl)silane (DMS) is a silane-based compound that has been used in a variety of applications, including as a solvent in organic synthesis, a lubricant, and a reagent in organic synthesis. It is a colorless, non-toxic, and non-flammable liquid that has a low vapor pressure and high boiling point. DMS has been used in numerous scientific fields, including inorganic and organic synthesis, as well as in biochemistry and pharmacology. Additionally, DMS has been used in various industries, such as in the production of polymers and pharmaceuticals.

Aplicaciones Científicas De Investigación

Películas Híbridas Sol-Gel

El dimetil(octil)silano se utiliza en la síntesis de diferentes materiales de sílice mediante el proceso sol-gel catalizado por ácidos a temperatura ambiente . Este proceso se utiliza para obtener películas delgadas con propiedades antirreflectantes e hidrófobas . El carácter hidrófobo de las películas delgadas aumenta al aumentar la longitud de las cadenas hidrófobas .

Recubrimiento de Superficies

El compuesto se utiliza en procesos de recubrimiento de superficies. Es particularmente útil en la creación de películas/recubrimientos de sílice transparentes multifuncionales . Estos recubrimientos tienen una variedad de aplicaciones, desde antihielo hasta autolimpieza, baja adherencia, humectación anisótropa, color estructural, antirreflejo y antivaho .

Dispositivos Ópticos

Las películas delgadas derivadas de this compound que exhiben tanto hidrófobicidad como alta transmitancia de luz visible son potencialmente adecuadas para dispositivos ópticos .

Colectores Térmicos

Las mismas propiedades que hacen que estas películas sean adecuadas para dispositivos ópticos también las hacen ideales para colectores térmicos .

Paneles Solares

El proceso sol-gel, que utiliza this compound, se utiliza comúnmente debido a su simplicidad y amplia área de aplicaciones en paneles solares .

Sensores de Luz

Las películas delgadas derivadas de sol-gel se pueden utilizar en sensores de luz .

Sistemas de Fusión Láser de Alta Potencia

El proceso sol-gel también se utiliza en sistemas de fusión láser de alta potencia .

Celdas Solares

La eficiencia de una celda solar a partir de la síntesis de colorantes se mejoró utilizando un solvente seco con alquil(trialcoxi)silanos . Mientras que el octil(trimetoxi)silano se utilizó para aumentar el rendimiento óptimo de la celda solar .

Mecanismo De Acción

Target of Action

Dimethyl(octyl)silane is a type of organosilane, which are compounds that contain carbon-silicon bonds . Organosilanes, including Dimethyl(octyl)silane, are known to interact with various substrates, particularly those with hydroxyl groups . These substrates can range from inorganic materials like glass and metal to organic polymers .

Mode of Action

The interaction of Dimethyl(octyl)silane with its targets primarily involves the formation of siloxane bonds . This process begins with the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane, forming organofunctional silanols . These silanols then undergo a condensation reaction with hydroxyl or similar groups on the substrate, or even with another silane silanol group . This reaction results in the formation of siloxane bonds, which are characterized by alternating silicon and oxygen atoms .

Pharmacokinetics

For instance, organosilanes are known for their wide range of thermal stability, resistance to oxidation, and low surface tension . These properties can influence the bioavailability of organosilanes, although the specific ADME properties can vary depending on the specific organosilane and the biological system .

Result of Action

The primary result of Dimethyl(octyl)silane’s action is the formation of siloxane bonds with its target substrates. This can alter the properties of the substrate, such as its wetting or adhesion characteristics . For instance, when Dimethyl(octyl)silane is used as a surface treatment, it can enhance the water repellency or particle dispersion of the treated surface .

Action Environment

The action of Dimethyl(octyl)silane can be influenced by various environmental factors. For instance, the rate of hydrolysis and condensation reactions involved in the formation of siloxane bonds can be affected by factors such as temperature and pH . Additionally, the presence of moisture can influence the reaction, as water is required for the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane .

Análisis Bioquímico

Biochemical Properties

Dimethyl(octyl)silane plays a significant role in biochemical reactions, particularly in the formation of silica-based materials. It interacts with enzymes and proteins that facilitate the sol-gel process, a method used to synthesize silica materials. The compound’s hydrophobic nature allows it to form stable bonds with hydrophobic chains, enhancing the properties of the resulting silica materials .

Cellular Effects

Dimethyl(octyl)silane influences various cellular processes, particularly in the context of cell signaling pathways and gene expression. Its hydrophobic properties allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Dimethyl(octyl)silane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in the sol-gel process, affecting the formation of silica materials. Additionally, the compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl(octyl)silane can change over time. The compound is relatively stable, but its hydrophobic properties can lead to gradual degradation and changes in its interactions with biomolecules. Long-term studies have shown that Dimethyl(octyl)silane can have lasting effects on cellular function, particularly in the context of silica material synthesis .

Dosage Effects in Animal Models

The effects of Dimethyl(octyl)silane vary with different dosages in animal models. At low doses, the compound can enhance the properties of silica materials without causing significant adverse effects. At high doses, Dimethyl(octyl)silane can be toxic, leading to adverse effects on cellular function and overall health .

Metabolic Pathways

Dimethyl(octyl)silane is involved in metabolic pathways related to the synthesis of silica materials. It interacts with enzymes and cofactors that facilitate the sol-gel process, affecting metabolic flux and metabolite levels. The compound’s hydrophobic properties allow it to interact with hydrophobic regions of enzymes, potentially altering their activity and stability .

Transport and Distribution

Within cells and tissues, Dimethyl(octyl)silane is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to accumulate in hydrophobic regions of cells, potentially affecting its localization and function. The compound can also interact with cell membranes, influencing its transport and distribution within cells .

Subcellular Localization

Dimethyl(octyl)silane is localized in specific subcellular compartments, particularly those with hydrophobic regions. Its hydrophobic properties allow it to interact with hydrophobic regions of proteins and membranes, potentially affecting its activity and function. The compound can also undergo post-translational modifications that direct it to specific compartments or organelles .

Propiedades

InChI |

InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJYIVBMFKWJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724002 | |

| Record name | Dimethyl(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40934-68-7 | |

| Record name | Dimethyl(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

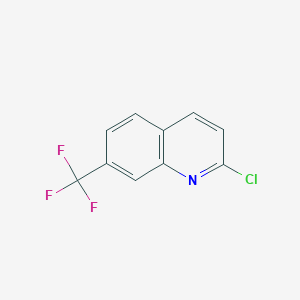

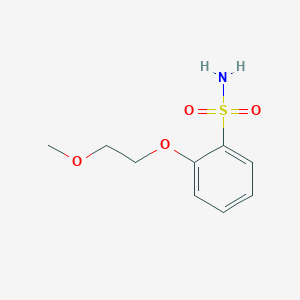

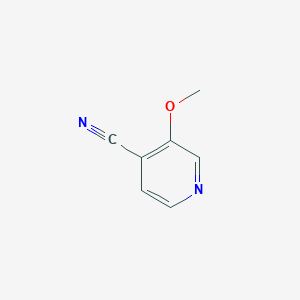

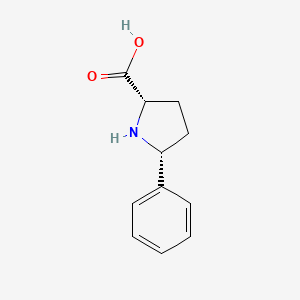

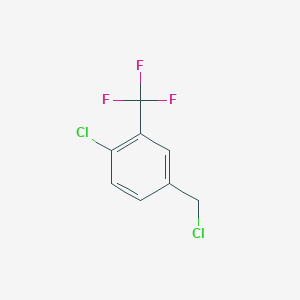

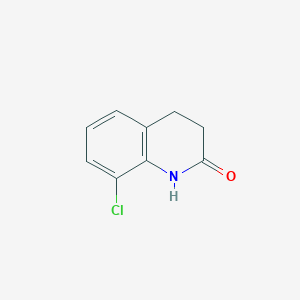

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

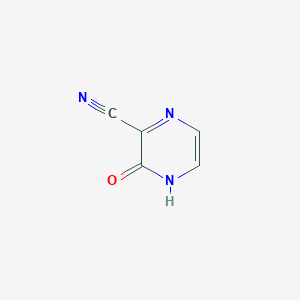

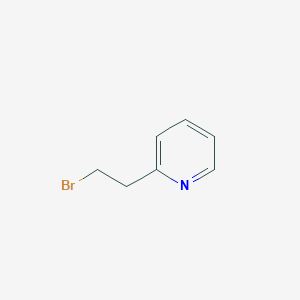

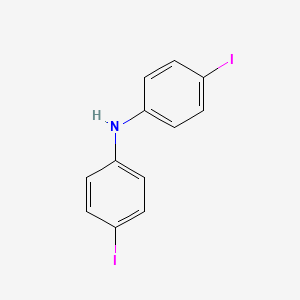

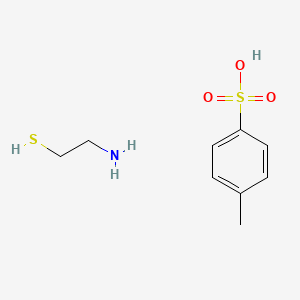

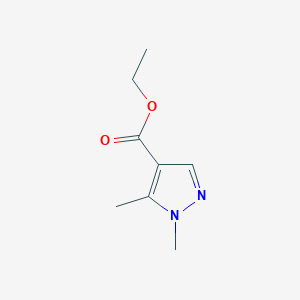

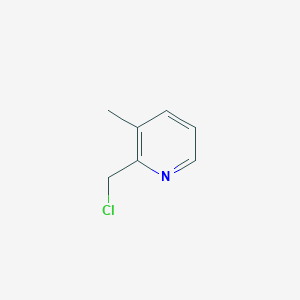

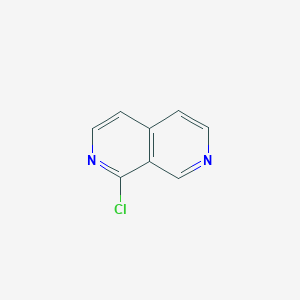

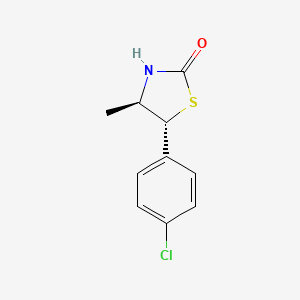

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.